Isradipine-d3
Overview
Description
Isradipine-d3 is a deuterium-labeled analogue of Isradipine . It is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .
Synthesis Analysis
Isradipine was chosen as a model drug due to its low solubility, photo-instability, and short elimination half-life . The physicochemical properties of the inclusion complexes were examined using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) .
Molecular Structure Analysis
The molecular weight of Isradipine-d3 is 374.41 and the molecular formula is C19H18D3N3O5 .
Chemical Reactions Analysis
Isradipine-d3 is a deuterium-labeled analogue of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .
Physical And Chemical Properties Analysis
Isradipine-d3 is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride .
Scientific Research Applications
Parkinson’s Disease Research :
- Venuto et al. (2021) investigated the plasma pharmacokinetics of Isradipine in participants with early Parkinson’s disease (PD) from a phase 3 trial. They aimed to explore the associations between drug exposure and clinical outcomes in PD progression (Venuto et al., 2021).
- Guzmán et al. (2018) studied the effect of Isradipine on mitochondrial oxidant stress in substantia nigra dopaminergic neurons in mice, showing that Isradipine treatment remodeled these neurons, potentially reducing their vulnerability to mitochondrial and autophagic stress (Guzmán et al., 2018).
Transdermal Drug Delivery System :
- Tirunagari et al. (2010) developed a matrix type controlled transdermal drug delivery system for Isradipine, to improve its bioavailability, which is limited due to extensive first-pass metabolism when administered orally (Tirunagari et al., 2010).
Hypertension Treatment :
- Vidt (1990) reported on the clinical profile of Isradipine in the treatment of hypertension. The study highlighted its effectiveness and safety as a monotherapeutic agent, without significant adverse effects on lipid profile, carbohydrate tolerance, or renal function (Vidt, 1990).
- Fitton and Benfield (1990) reviewed the pharmacodynamic and pharmacokinetic properties of Isradipine, noting its effectiveness in mild to moderate hypertension and potential role in chronic stable angina treatment (Fitton & Benfield, 1990).
Pregnancy and Hypertension :
- Wide‐Swensson et al. (1995) studied the effects of Isradipine on pregnant women with hypertensive disorders, finding it effective in nonproteinuric hypertension without affecting fetal blood flow or maternal renal and liver function (Wide‐Swensson et al., 1995).
Nanoparticle Optimization for Hypertension Treatment :
- Venugopal et al. (2016) optimized the process parameters for Isradipine polymeric nanoparticles, aiming to improve its bioavailability and antihypertensive efficacy (Venugopal et al., 2016).
Neuroprotection in Focal Ischemia :
- Chandra et al. (1999) investigated the neuroprotective effects of Isradipine in a rat model of focal ischemia, demonstrating its potential in reducing brain infarction and providing an index of Isradipine’s neuroprotective activity (Chandra et al., 1999).
Safety And Hazards
Isradipine-d3 is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIYCCIJYRONP-VPYROQPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662045 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isradipine-d3 | |
CAS RN |
1189959-59-8 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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